1-(4-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
CAS No.: 326618-92-2
Cat. No.: VC4935861
Molecular Formula: C13H9ClN2O2S
Molecular Weight: 292.74
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 326618-92-2 |
|---|---|
| Molecular Formula | C13H9ClN2O2S |
| Molecular Weight | 292.74 |
| IUPAC Name | 1-(4-chlorophenyl)-3-methylthieno[2,3-c]pyrazole-5-carboxylic acid |
| Standard InChI | InChI=1S/C13H9ClN2O2S/c1-7-10-6-11(13(17)18)19-12(10)16(15-7)9-4-2-8(14)3-5-9/h2-6H,1H3,(H,17,18) |
| Standard InChI Key | RBMBWNXBCRAGPO-UHFFFAOYSA-N |
| SMILES | CC1=NN(C2=C1C=C(S2)C(=O)O)C3=CC=C(C=C3)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound possesses the molecular formula C₁₃H₉ClN₂O₂S and a molecular weight of 292.74 g/mol . Its structure combines a thieno[2,3-c]pyrazole core with a 4-chlorophenyl substituent at the 1-position and a methyl group at the 3-position (Figure 1). The carboxylic acid moiety at the 5-position enhances its polarity, influencing solubility in organic solvents such as chloroform, methanol, and DMSO .
Structural Analysis
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Thieno-pyrazole core: A fused bicyclic system comprising a thiophene ring (five-membered, sulfur-containing) and a pyrazole ring (five-membered, two adjacent nitrogen atoms).
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Substituent effects: The 4-chlorophenyl group introduces electron-withdrawing properties, while the methyl group at C3 modulates steric interactions .
Synthesis and Optimization
Synthetic Routes
The synthesis of 1-(4-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid typically involves multi-step reactions:
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Formation of the pyrazole ring: Cyclocondensation of hydrazine derivatives with β-keto esters or diketones .
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Thiophene annulation: Electrophilic substitution or cycloaddition reactions to fuse the thiophene moiety .
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Functionalization: Introduction of the 4-chlorophenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
A representative pathway is summarized below:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Pyrazole formation | Ethyl acetoacetate + phenylhydrazine, nano-ZnO catalyst | 95% |
| Thiophene annulation | H₂SO₄, reflux | 78% |
| Chlorophenyl substitution | 4-chlorobenzyl bromide, K₂CO₃ | 65% |
Challenges in Synthesis
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Regioselectivity: Competing pathways may yield regioisomers, necessitating careful control of reaction conditions .
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Solubility limitations: The carboxylic acid group complicates purification in non-polar solvents .
| Compound | Target | Activity (IC₅₀) |
|---|---|---|
| Celecoxib | COX-2 | 0.04 μM |
| Analog with CF₃ substitution | Caspase-1 | 9.8 μM |
| 1-(4-Chlorophenyl) derivative | MCF-7 cells | 58% inhibition |
Applications in Research and Development
Medicinal Chemistry
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Lead optimization: The carboxylic acid group serves as a handle for derivatization into amides or esters .
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Prodrug development: Ester prodrugs enhance bioavailability by masking the acidic moiety .
Material Science
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Coordination complexes: The sulfur and nitrogen atoms facilitate metal binding, relevant to catalysis .
Comparative Analysis with Structural Analogs
Table 2: Key differences among chlorophenyl-substituted thieno-pyrazoles
| Compound | Substituent Position | Molecular Weight | Solubility |
|---|---|---|---|
| 1-(4-Chlorophenyl) derivative | C1 | 292.74 | DMSO, chloroform |
| 1-(3-Chlorophenyl) derivative | C1 | 292.74 | Methanol, THF |
| 3-Trifluoromethyl analog | C3 | 309.33 | Aqueous buffers |
The 4-chlorophenyl variant exhibits superior COX-2 inhibition compared to its 3-chloro counterpart, likely due to enhanced π-stacking with hydrophobic enzyme pockets .
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